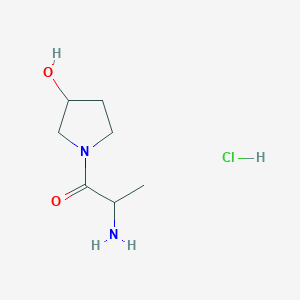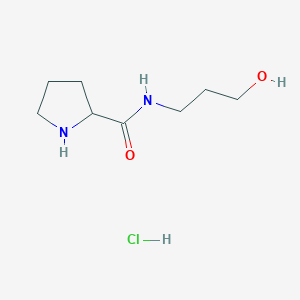
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride
説明
“N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “N-(3-Hydroxypropyl)phthalimide” and “N-(3-Hydroxypropyl)acetamide” which have been studied for their properties12.
Synthesis Analysis
The synthesis of related compounds like “N-(3-Hydroxypropyl)phthalimide” has been described in the literature1. The synthetic method can lead to the formation of at least three different crystal forms – an anhydrous compound and two monohydrates1. However, the specific synthesis process for “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” is not readily available.
Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” is not explicitly available. However, related compounds like “N-(3-Hydroxypropyl)phthalimide” have been structurally characterized using techniques like 13C-CP/MAS-NMR and IR spectroscopy, thermo-gravimetry, differential scanning calorimetry, and powder and single crystal x-ray crystallography1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride”. However, related compounds like “N-(3-Hydroxypropyl)phthalimide” have been used in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” are not explicitly available. However, related compounds like “N-(3-Hydroxypropyl)phthalimide” have been characterized for their structural and thermal properties1.科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
One area of application involves the synthesis of novel heterocyclic compounds, such as 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides, which have been demonstrated to possess significant antibacterial and antifungal activities. This suggests potential for the development of new antimicrobial drugs (Zhuravel et al., 2005).
Development of Organic Synthesis Methodologies
Research has also focused on the development of organic synthesis methodologies, including the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles from N-protected α-amino acids. This work lays the groundwork for the synthesis of a wide range of functionally diverse molecules, which can be applied in drug discovery and material science (Grošelj et al., 2013).
Exploration of Biological Activity
The exploration of biological activity of synthesized compounds is another significant application. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and related compounds has contributed to the pharmaceutical field by providing new molecules with potential improved biological activities. These studies are crucial for the discovery of new therapeutic agents (Rubtsova et al., 2020).
Investigation of New Catalytic Processes
Furthermore, there has been research into the use of these compounds in catalytic processes, such as the synthesis of 2,3-dihydropyrrolizines from Weinreb 3-(pyrrolidin-2-ylidene)propionamides, indicating their utility in the development of new catalytic methods that could have broad applicability in organic synthesis (Calvo et al., 2002).
Safety And Hazards
The safety data sheet for a related compound, “N-(3-Hydroxypropyl)phthalimide”, suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided3. However, the specific safety and hazard information for “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” is not readily available.
将来の方向性
The future directions for research on “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” are not explicitly available. However, compounds with similar structures, such as piperidine derivatives, have been highlighted for their potential in the synthesis of biologically active compounds4.
特性
IUPAC Name |
N-(3-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-2-5-10-8(12)7-3-1-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMJKDMBNGASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
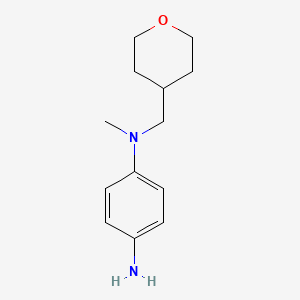
![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)
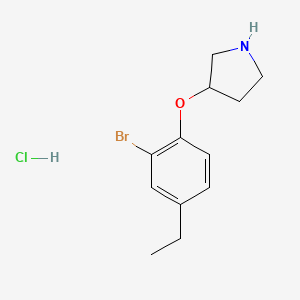
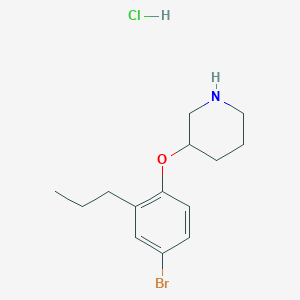
![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)
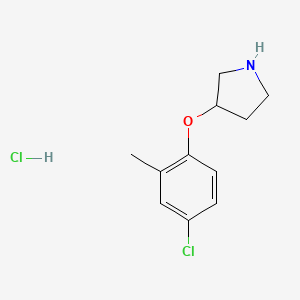
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)
